molecular formula C21H23N3OS B2921176 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897475-26-2

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No. B2921176
M. Wt: 365.5
InChI Key: CMYNUEWKLFHWNC-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, also known as MBPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MBPP is a piperazine derivative that has been found to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

Anticancer and Antitubercular Activities

  • Apoptotic Agents : Compounds derived from benzothiazoles linked via piperazine have shown potent cytotoxic and antineoplastic activities, indicating their potential as apoptotic agents in cancer therapy (Sathish Byrappa et al., 2017).

  • Antitubercular Agents : A series of derivatives demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis, with certain compounds exhibiting very good activity and non-toxicity against mouse macrophage cell lines, suggesting their potential as antitubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).

Antimicrobial and Antibacterial Activities

  • Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were prepared, demonstrating significant antibacterial efficacies and potent biofilm inhibition activities, suggesting their application in combating bacterial resistance (Ahmed E. M. Mekky, S. Sanad, 2020).

  • Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).

Molecular and Crystal Structure Analyses

  • Crystal Structure Analysis : The crystal structure of Lurasidone hydrochloride, a compound structurally related to the subject molecule, was studied, showing that anions and cations are linked by N—H⋯Cl hydrogen bonds, which is critical for understanding the molecular interactions and stability of similar compounds (Huaxing Zhang et al., 2012).

Enzymatic Synthesis and Inhibition Studies

  • PPARpan Agonist Synthesis : An efficient synthesis of a potent PPARpan agonist demonstrated the capabilities of derivatives in the synthesis of complex molecules with potential therapeutic applications (Jiasheng Guo et al., 2006).

properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNUEWKLFHWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

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